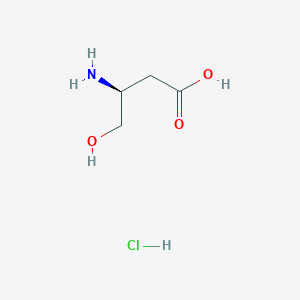

L-β-Homosérine-HCl

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-3-amino-4-hydroxybutyric acid derivatives has been explored through various chemical strategies. Pinza and Pifferi (1978) described a convenient three-step synthesis of 4-amino-3-hydroxybutyric acid from crotonic acid, highlighting mild reaction conditions and good yields (M. Pinza, G. Pifferi, 1978). Furthermore, Shibata et al. (1998) achieved the synthesis of a key component for HIV protease inhibitors, demonstrating the compound's significance in pharmaceutical applications (N. Shibata, E. Itoh, S. Terashima, 1998).

Molecular Structure Analysis

Studies have focused on understanding the molecular structure of (S)-3-amino-4-hydroxybutyric acid and its derivatives. Tanaka et al. (1978) and Tomita et al. (1973) provided insights into the conformational flexibility and zwitterionic structure of γ-aminobutyric acid in aqueous solution and crystal form, respectively. These studies reveal the molecule's structural dynamics and its interactions at the molecular level (Kaori Tanaka, H. Akutsu, Y. Ozaki, Y. Kyōgoku, K. Tomita, 1978); (K. Tomita, H. Higashi, T. Fujiwara, 1973).

Chemical Reactions and Properties

The chemical reactivity of (S)-3-amino-4-hydroxybutyric acid hydrochloride encompasses its participation in various synthesis pathways and its behavior under different conditions. Nguyen and Lee (2021) discussed the methane-based biosynthesis of 4-hydroxybutyrate, showcasing bioengineering approaches to producing this compound from methane, highlighting its versatility and potential for sustainable chemical production (Thu Ha Thi Nguyen, E. Lee, 2021).

Applications De Recherche Scientifique

Biosynthèse de la Spermidine

L-β-Homosérine-HCl est utilisé dans la biosynthèse de la spermidine, une polyamine qui joue un rôle crucial dans les processus cellulaires. Une étude a démontré un système d’Escherichia coli génétiquement modifié utilisant la L-homosérine et la putrescine pour produire de la spermidine de manière efficace. Cette méthode offre une alternative écologique pour synthétiser des composés bioactifs dans les industries alimentaire et pharmaceutique {svg_1}.

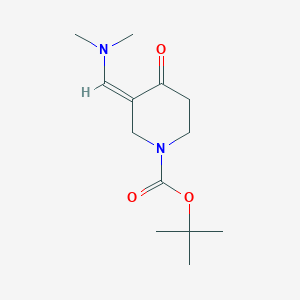

Synthèse en Cascade de la L-Homosérine

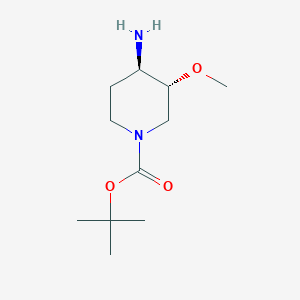

Le composé est un acteur clé dans la synthèse en cascade de la L-homosérine. Des recherches impliquant des cellules entières lyophilisées contenant des activités transaminase et aldolase ont montré que la this compound peut être synthétisée avec une productivité volumique élevée, ce qui est significatif pour les applications industrielles {svg_2}.

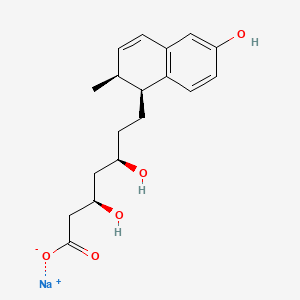

Administration Contrôlée de Médicaments

Dans l’industrie pharmaceutique, le chlorhydrate d’acide (S)-3-amino-4-hydroxybutanoïque est connu pour son rôle dans les systèmes d’administration contrôlée de médicaments. Ses propriétés telles que la biocompatibilité et la non-toxicité le rendent approprié pour créer des mécanismes d’administration de médicaments qui peuvent libérer des médicaments à des taux contrôlés {svg_3}.

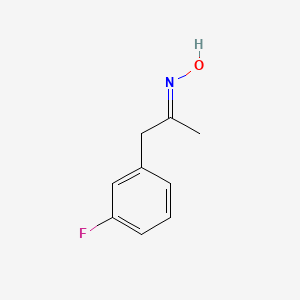

Applications Optiques Non Linéaires

Le chlorhydrate de L-histidine monohydraté, structurellement similaire, a été étudié pour son potentiel dans les applications optiques non linéaires. Par analogie, la this compound pourrait être explorée pour ses propriétés optiques et ses applications en photonique {svg_4}.

Croissance de Cristaux Monocristallins Semi-Organiques

Des recherches ont indiqué que des composés comme le chlorhydrate d’acide L-glutamique peuvent former des cristaux monocristallins semi-organiques pour des matériaux optiques non linéaires. La this compound peut avoir des applications similaires dans la croissance et la caractérisation de cristaux monocristallins pour les dispositifs électroniques et optiques {svg_5}.

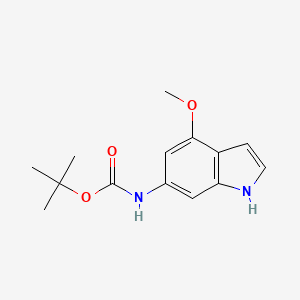

Chimie Médicinale

En chimie médicinale, les analogues du composé sont explorés pour leurs activités biologiques et les études de relation structure-activité (SAR). Ces études visent à développer de nouveaux agents thérapeutiques pour diverses maladies, en exploitant les propriétés uniques de composés comme la this compound {svg_6}.

Mécanisme D'action

Target of Action

L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Mode of Action

It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .

Biochemical Pathways

L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

Result of Action

Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .

Action Environment

The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .

Safety and Hazards

Orientations Futures

Research into amino acids and their derivatives continues to be a vibrant field, with potential applications in medicine, nutrition, and biochemistry. Hydrochloric acid, being a common reagent in laboratories and industries, will continue to be a subject of research, especially in the development of safer handling and neutralization methods .

Propriétés

IUPAC Name |

(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZYMNGKDOSJB-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245645-62-8 | |

| Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)